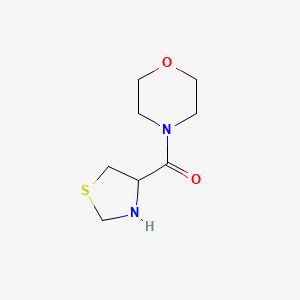

4-(1,3-Thiazolidine-4-carbonyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O2S |

|---|---|

Molecular Weight |

202.28 g/mol |

IUPAC Name |

morpholin-4-yl(1,3-thiazolidin-4-yl)methanone |

InChI |

InChI=1S/C8H14N2O2S/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10/h7,9H,1-6H2 |

InChI Key |

WYFRJVROLPDTRO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2CSCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 1,3 Thiazolidine 4 Carbonyl Morpholine and Its Derivatives

Historical and Contemporary Approaches to the Synthesis of the 1,3-Thiazolidine Core

The 1,3-thiazolidine ring is a crucial heterocyclic motif found in a wide array of biologically active compounds, including the antibiotic penicillin. The synthesis of this core structure dates back to the mid-19th century, coinciding with early discussions on structural theory. researchgate.net

Historically, a predominant method for creating 1,3-thiazolidin-4-ones is the cyclocondensation reaction between an amine, an aldehyde, and an α-mercaptoacetic acid (thioglycolic acid). researchgate.netresearchgate.net This reaction often proceeds through an intermediate Schiff base (imine), formed in situ from the amine and aldehyde, which is then attacked by the mercaptoacetic acid. researchgate.net This classic approach is often referred to as the MALI (Mercaptoacetic Acid Looking Imine) reaction. researchgate.net

Contemporary synthetic chemistry has introduced numerous advancements to this fundamental transformation, aiming for higher efficiency, milder reaction conditions, and greater molecular diversity. nih.gov Modern approaches frequently employ multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the desired product, which simplifies the synthetic process and reduces waste. researchgate.netnih.gov

Several variations of the multicomponent strategy have been developed:

One-pot reactions in refluxing toluene (B28343) are commonly used to synthesize new thiazolidine-4-one compounds from a phenethylamine, an aldehyde, and mercaptoacetic acid. researchgate.net

Catalyst-driven synthesis using agents like 4-dodecylbenzenesulfonic acid (DBSA) in water allows for the combination of an aromatic aldehyde, a primary amine, and thioglycolic acid to yield 2,3-disubstituted 4-thiazolidinones. nih.gov

Domino reactions , such as the alkylation/intramolecular Michael addition sequence, have been used to produce thiazolidine-2-thiones from primary amines, carbon disulfide, and γ-bromocrotonates. organic-chemistry.org

The reaction of sulfhydryl-containing amino acids like L-cysteine with aldehydes or ketones is a direct and widely used method to produce thiazolidine-4-carboxylic acid derivatives, which are key precursors for the title compound. mcmaster.cananobioletters.com This reaction capitalizes on the natural structure of cysteine, which contains both the amine and thiol groups necessary for ring formation.

Targeted Synthesis of 4-(1,3-Thiazolidine-4-carbonyl)morpholine

The synthesis of the target molecule, 4-(1,3-Thiazolidine-4-carbonyl)morpholine, is achieved by forming an amide bond between the thiazolidine-4-carboxylic acid core and a morpholine (B109124) ring. This process involves the synthesis of precursors for each moiety and the subsequent coupling reaction.

Precursor Synthesis and Reaction Optimization for the Morpholine Moiety

The morpholine portion of the target molecule is introduced as a nucleophilic amine that reacts with an activated carboxylic acid. The synthesis of morpholine derivatives is a well-established field, often starting from 1,2-amino alcohols, aziridines, or epoxides. researchgate.netresearchgate.net For the purpose of creating the target amide, morpholine itself is typically a commercially available starting material.

Reaction optimization for the formation of the amide bond involving the morpholine nitrogen is crucial for achieving high yields. numberanalytics.com Key parameters that are systematically adjusted include:

Solvent: Polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used as they can dissolve the reactants and stabilize charged intermediates. numberanalytics.comnih.gov

Temperature: Reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial rate of reaction and then allowed to warm to room temperature. chemicalbook.com

Concentration: The concentration of reactants can influence reaction rates and the formation of side products. numberanalytics.com

Additives: The use of additives, such as bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize acids formed during the reaction. nih.govchemicalbook.com

Strategies for Constructing the Thiazolidine-4-carbonyl Linkage

The central challenge in synthesizing 4-(1,3-Thiazolidine-4-carbonyl)morpholine is the formation of the amide bond between the carboxylic acid at position 4 of the thiazolidine (B150603) ring and the secondary amine of the morpholine ring. This transformation typically requires the activation of the carboxylic acid.

The precursor, thiazolidine-4-carboxylic acid, is commonly synthesized by the condensation of L-cysteine and formaldehyde (B43269). researchgate.net Once the thiazolidine-4-carboxylic acid is obtained, standard peptide coupling protocols are employed. A widely used and effective method involves coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the morpholine amine. nih.gov

Commonly used coupling reagents include:

Carbodiimides: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is frequently used, often in combination with an additive. nih.govnih.govnih.gov

Additives: 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP) are often used alongside EDC. nih.govnih.govnih.gov HOBt can suppress side reactions and reduce racemization, while DMAP serves as an effective acyl transfer catalyst, significantly improving reaction efficiency, especially with unreactive amines. nih.govbdmaee.net

A typical procedure involves mixing the 2-(substituted phenyl)thiazolidine-4-carboxylic acid with morpholine, EDC, and DMAP in a solvent like dichloromethane and stirring at room temperature for several hours. nih.gov The final product can then be purified through washing and recrystallization. nih.gov

Green Chemistry Considerations in the Synthesis of 4-(1,3-Thiazolidine-4-carbonyl)morpholine

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like thiazolidines to minimize environmental impact. ijpsjournal.com These principles focus on using less hazardous chemicals, employing safer solvents, improving energy efficiency, and reducing waste. ijpsjournal.comresearchgate.net

For the synthesis of the thiazolidine core, several green methodologies have been developed:

Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of thiazolidine derivatives. ijpsjournal.comnih.gov This method provides an efficient and environmentally friendly alternative to conventional heating. ijpsjournal.com

Use of Green Solvents: Efforts are made to replace hazardous organic solvents. Deep eutectic solvents (DESs), which are biodegradable, non-flammable, and often recyclable, have been successfully used for the synthesis of thiazolidinediones, acting as both the solvent and catalyst. nih.govfrontiersin.org Water has also been employed as a solvent in some acid-catalyzed syntheses. nih.gov

Solvent-Free Reactions: Mechanical grinding has been used to activate the MALI reaction in a solvent-free environment, providing a clean and efficient method for producing 1,3-thiazolidin-4-ones. researchgate.net

Catalyst-Free Synthesis: Some multicomponent reactions for producing thiazolidine-2-thiones can proceed without a catalyst, simplifying the process and avoiding the use of potentially toxic metals. organic-chemistry.org

Derivatization and Structural Modification at Key Positions of 4-(1,3-Thiazolidine-4-carbonyl)morpholine

To explore the chemical space and potential applications of this scaffold, analogues can be synthesized by introducing substituents at various positions on the thiazolidine ring.

Synthesis of Analogues with Substitutions on the Thiazolidine Ring

The thiazolidine ring offers several positions for structural modification, primarily at the C-2, N-3, and C-5 positions. nih.govnih.gov

Substitution at C-2: The most common point of diversification is the C-2 position. By replacing formaldehyde with various other aldehydes or ketones in the initial ring-forming reaction with cysteine, a wide range of substituents can be introduced. mcmaster.ca For example, reacting L-cysteine hydrochloride with substituted benzaldehydes in the presence of a base like sodium bicarbonate yields 2-(substituted phenyl)thiazolidine-4-carboxylic acids. nih.gov These precursors can then be coupled with morpholine to generate the final derivatized products. nih.gov Aromatic aldehydes are readily used to create diastereomeric mixtures of 2-aryl substituted thiazolidine-4-carboxylic acids. researchgate.net

Substitution at N-3: The nitrogen at position 3 can also be modified. For instance, after the initial formation of the thiazolidine ring, the secondary amine can be acylated. The reaction of 2-(4-(2-ethoxy-2-oxoethoxy)phenyl)thiazolidine-4-carboxylic acid with acetic anhydride (B1165640) leads to the N-acetylated derivative. nanobioletters.com

Substitution at C-5: The C-5 position, which is a methylene (B1212753) group, can be functionalized, often through a Knoevenagel condensation. This reaction typically involves a thiazolidin-4-one with an active methylene group at C-5 reacting with an aldehyde in the presence of a base like piperidine (B6355638) to introduce a substituted benzylidene group (=CH-Ar). nih.govresearchgate.net

Exploration of Morpholine Moiety Modifications in 4-(1,3-Thiazolidine-4-carbonyl)morpholine Derivatives

The modification of the morpholine moiety in thiazolidine-based compounds is a key strategy for developing new derivatives with tailored properties. nih.gov The morpholine ring can influence the molecule's pharmacokinetic properties and its interaction with biological targets. nih.gov Synthetic strategies often involve either introducing the morpholine group onto a pre-existing thiazolidine scaffold or building the thiazolidine ring onto a morpholine-containing precursor.

One prominent method involves the nucleophilic substitution reaction on a 2-thioxo-1,3-thiazolidin-4-one derivative. In this approach, treatment of an E-5-arylmethylene-2-thioxo-1,3-thiazolidin-4-one with morpholine in refluxing ethanol (B145695) results in the displacement of the thioxo group to yield E-5-arylmethylene-2-morpholinyl-1,3-thiazolin-4-one derivatives. researchgate.net This reaction provides a direct route to incorporate the morpholine unit at the C2 position of the thiazoline (B8809763) ring.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| E-5-arylmethylene-2-thioxo-1,3-thiazolidin-4-one | Morpholine | E-5-arylmethylene-2-morpholinyl-1,3-thiazolin-4-one | Nucleophilic Substitution researchgate.net |

| Morpholin-N-ethyl acetohydrazide | Ammonium (B1175870) thiocyanate (B1210189) | Morpholin-N-aceto semithiocarbazide | Addition uobaghdad.edu.iq |

| 2-Amino-1,3,4-thiadiazole derivative | Chloroacetyl chloride, followed by ammonium thiocyanate and then morpholine-containing aldehyde | 2-(thiadiazolylimino)thiazolidin-4-one with morpholino-benzylidene moiety | Cyclization/Condensation acs.org |

Stereochemical Control and Diastereoselectivity in 4-(1,3-Thiazolidine-4-carbonyl)morpholine Synthesis

The synthesis of 4-(1,3-Thiazolidine-4-carbonyl)morpholine and its derivatives often begins with chiral starting materials, such as L-cysteine, which imparts inherent stereochemistry to the final molecule. The thiazolidine ring in these compounds typically contains at least one stereocenter at the C4 position, derived directly from the α-carbon of the amino acid.

A significant challenge in the synthesis is controlling the stereochemistry at the C2 position, which is newly formed during the cyclization reaction between the cysteine derivative and a carbonyl compound (an aldehyde or ketone). researchgate.net This reaction typically results in a mixture of diastereomers, commonly referred to as cis (2R,4R) and trans (2S,4R) isomers. researchgate.net

Research has shown that the ratio of these diastereomers can be influenced by the reaction conditions, particularly the choice of solvent. For instance, the synthesis of 2-(4-(2-ethoxy-2-oxoethoxy)phenyl)thiazolidine-4-carboxylic acid from L-cysteine and the corresponding aldehyde yields a mixture of cis and trans isomers. The diastereomeric ratio is dependent on the solvent used; DMSO favors the formation of the trans isomer, while CDCl₃ favors the cis isomer. This solvent-dependent selectivity offers a pathway for controlling the stereochemical outcome of the synthesis.

The unambiguous determination of the stereochemistry of these derivatives is crucial and is often accomplished using advanced analytical techniques. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, such as NOESY, combined with computational methods like Density Functional Theory (DFT), are powerful tools for conformational analysis and the assignment of the relative stereochemistry of the substituents on the thiazolidine ring. mdpi.com

| Reaction | Solvent | Major Diastereomer | Reference |

|---|---|---|---|

| Condensation of L-cysteine with 2-(4-formylphenoxy)acetate | DMSO | Trans (2S,4R) | researchgate.net |

| Condensation of L-cysteine with 2-(4-formylphenoxy)acetate | CDCl₃ | Cis (2R,4R) | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 4-(1,3-Thiazolidine-4-carbonyl)morpholine

The chemical reactivity of the 4-(1,3-thiazolidine-4-carbonyl)morpholine scaffold is dictated by the functional groups present in its structure: the thiazolidine ring, the amide carbonyl group, and the morpholine moiety. The thiazolidin-4-one ring, in particular, is susceptible to various chemical transformations. mdpi.com

Reactions at the Thiazolidine Ring:

Ring Opening: The thiazolidine ring can undergo hydrolytic cleavage under certain conditions. This reaction is essentially a retro-synthesis, breaking the ring to yield the starting components, L-cysteine (or its derivative) and the corresponding aldehyde. scilit.com This instability is particularly relevant under physiological conditions and suggests that some thiazolidine derivatives can act as prodrugs, releasing cysteine in vivo.

Reactions at the C5 Methylene Group: The methylene group at the C5 position is activated by the adjacent C4 carbonyl group, making its protons acidic. This allows it to participate in base-catalyzed condensation reactions. A notable example is the Knoevenagel condensation with aromatic or heterocyclic aldehydes. researchgate.netlscollege.ac.in The mechanism involves the deprotonation of the C5 position to form an enolate, which then acts as a nucleophile, attacking the aldehyde carbonyl group. A subsequent dehydration step yields a 5-ylidene-thiazolidin-4-one derivative. organic-chemistry.orgyoutube.com This reaction is a versatile method for introducing substituents at the C5 position. mdpi.com

Reactions at the C2 Position: The C2 position can be functionalized and is reactive towards nucleophiles. For example, a 2-thioxo group can be displaced by amines like morpholine or piperidine, demonstrating the susceptibility of this position to substitution reactions. researchgate.net

Reactions involving the Amide and N3-H:

The nitrogen atom at position 3 (N3) of the thiazolidine ring bears a proton that can be removed by a base. The resulting anion can then be alkylated or acylated, providing a route to N-substituted derivatives. nih.gov The amide carbonyl group itself can undergo standard reactions, such as reduction or nucleophilic attack, although these are less commonly explored compared to the reactions on the thiazolidine ring itself. The synthesis of thiazolidin-4-ones often involves a one-pot, three-component cyclocondensation reaction, where an amine, an aldehyde, and a mercaptocarboxylic acid react to form the ring. nih.gov The mechanism proceeds through the formation of an imine, followed by nucleophilic attack from the thiol and subsequent intramolecular cyclization. nih.gov

| Reactive Site | Reaction Type | Description | Example Mechanism |

|---|---|---|---|

| Thiazolidine Ring | Ring Opening / Hydrolysis | Cleavage of the C2-N3 and C2-S bonds to release the constituent amino acid and aldehyde. | Retro-synthesis scilit.com |

| C5 Methylene Group | Knoevenagel Condensation | Base-catalyzed reaction with aldehydes to form 5-ylidene derivatives. | Enolate formation followed by nucleophilic attack and dehydration researchgate.netorganic-chemistry.org |

| C2 Position | Nucleophilic Substitution | Displacement of a leaving group (e.g., thioxo group) by a nucleophile. | Addition-elimination researchgate.net |

| N3 Position | N-Alkylation / N-Acylation | Deprotonation of the N-H followed by reaction with an electrophile. | SN2 reaction |

Advanced Structural Elucidation and Analytical Characterization of 4 1,3 Thiazolidine 4 Carbonyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of 4-(1,3-Thiazolidine-4-carbonyl)morpholine

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 4-(1,3-Thiazolidine-4-carbonyl)morpholine in solution. Through a series of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR and ¹³C NMR Spectroscopic Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment, connectivity, and number of unique protons and carbons in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiazolidine (B150603) and morpholine (B109124) rings. The proton at the C4 position of the thiazolidine ring, being adjacent to both a sulfur atom and the carbonyl group, would appear as a characteristic multiplet. The methylene (B1212753) protons at the C2 and C5 positions of the thiazolidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and the N-H proton. The protons of the morpholine ring are expected to appear as two distinct multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms, respectively. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals are anticipated for the carbonyl carbon, the three unique carbons of the thiazolidine ring, and the two unique carbons of the morpholine ring. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 4-(1,3-Thiazolidine-4-carbonyl)morpholine Predicted data based on analogous structures and chemical shift principles.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiazolidine C2 | Multiplet | ~60-70 |

| Thiazolidine C4 | Multiplet | ~65-75 |

| Thiazolidine C5 | Multiplet | ~30-40 |

| Thiazolidine N-H | Broad Singlet | - |

| Carbonyl C=O | - | ~170-175 |

| Morpholine C (adjacent to N) | Multiplet (~3.6-3.8) | ~40-50 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecular framework. mdpi.com

Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons (¹H-¹H correlations). It would be used to verify the connectivity within the thiazolidine ring, for example, by showing cross-peaks between the H4 proton and the two H5 protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JC-H). This technique allows for the definitive assignment of each carbon atom that bears protons. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²JC-H and ³JC-H). This is particularly crucial for assigning quaternary carbons, such as the carbonyl carbon. An HMBC experiment would show a correlation between the H4 proton of the thiazolidine ring and the carbonyl carbon, confirming the core structure of the molecule. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis of 4-(1,3-Thiazolidine-4-carbonyl)morpholine

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For 4-(1,3-Thiazolidine-4-carbonyl)morpholine (C₈H₁₄N₂O₂S), the calculated molecular weight is 202.08 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement.

Upon ionization, typically using techniques like Electrospray Ionization (ESI), the molecule would be detected as a protonated species [M+H]⁺ at an m/z of approximately 203.09. Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of this parent ion to produce a characteristic pattern of daughter ions. The fragmentation pathways are predictable based on the functional groups present. miamioh.edu Key expected fragmentation patterns include:

Cleavage of the amide bond between the carbonyl group and the morpholine nitrogen.

Loss of the morpholine moiety as a neutral molecule.

Ring-opening and subsequent fragmentation of the thiazolidine or morpholine rings.

Table 2: Predicted Key Fragments in the Mass Spectrum of 4-(1,3-Thiazolidine-4-carbonyl)morpholine Predictions based on common fragmentation patterns of amides and heterocyclic rings.

| m/z (charge = +1) | Proposed Fragment Identity |

|---|---|

| 203.09 | [M+H]⁺ (Protonated Parent Molecule) |

| 116.03 | [Thiazolidine-4-carbonyl]⁺ fragment |

| 87.07 | [Morpholine]⁺ fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies on Functional Groups of 4-(1,3-Thiazolidine-4-carbonyl)morpholine

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands corresponding to the vibrations of the molecule's functional groups. A prominent feature would be the strong absorption band for the amide carbonyl (C=O) stretching vibration. Other key signals would include the N-H stretch of the thiazolidine ring, C-H stretching of the alkyl groups, and C-N, C-O, and C-S stretching vibrations. zu.ac.aenanobioletters.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the carbonyl stretch is also visible in Raman, non-polar bonds such as C-S and C-C often produce stronger signals. This technique can be particularly useful for studying the skeletal vibrations of the heterocyclic rings. scielo.org.mx

Table 3: Characteristic Vibrational Frequencies for 4-(1,3-Thiazolidine-4-carbonyl)morpholine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch | 1630 - 1680 |

| C-N | Stretch | 1200 - 1350 |

| C-O (Ether) | Stretch | 1070 - 1150 |

X-ray Crystallography for Solid-State Structure Determination of 4-(1,3-Thiazolidine-4-carbonyl)morpholine and its Analogues

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, torsional angles, and the absolute configuration of stereocenters.

While a specific crystal structure for 4-(1,3-Thiazolidine-4-carbonyl)morpholine may not be publicly available, analysis of related thiazolidine structures provides significant insight. nih.gov Such studies have shown that the five-membered thiazolidine ring can adopt various conformations, such as envelope or twisted forms, depending on the substituents. nih.gov X-ray analysis would also reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the thiazolidine N-H group and the carbonyl oxygen, which can lead to the formation of dimers or extended polymeric chains in the crystal lattice. researchgate.net

Chromatographic Methods for Purity Assessment and Enantiomeric/Diastereomeric Separation of 4-(1,3-Thiazolidine-4-carbonyl)morpholine

Chromatographic techniques are indispensable for verifying the purity of 4-(1,3-Thiazolidine-4-carbonyl)morpholine and for separating its stereoisomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of the synthesized compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Enantiomeric/Diastereomeric Separation: The carbon at the 4-position of the thiazolidine ring is a chiral center, meaning the compound exists as a pair of enantiomers ((R) and (S)). The separation and quantification of these enantiomers are crucial, particularly in pharmaceutical contexts. Chiral HPLC is the most common method for this purpose. This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based and polysaccharide-based CSPs have proven effective for separating a wide range of chiral molecules, including heterocyclic compounds. nih.gov In some cases, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net

Computational Chemistry and Theoretical Modeling of 4 1,3 Thiazolidine 4 Carbonyl Morpholine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which various reactivity descriptors can be derived.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometry and energetics of molecules. For the thiazolidin-4-one ring system, DFT is instrumental in mapping its conformational landscape. ekb.eg Studies on related 5-substituted thiazolidin-4-one derivatives have used DFT to identify the most stable conformers, such as exo and endo forms, which arise from the puckering of the five-membered ring and the orientation of substituents. nih.govresearchgate.net

These calculations involve geometry optimization of various possible initial structures to find the lowest energy (most stable) conformations. nih.gov The relative energies of different conformers are calculated to understand their population distribution at equilibrium. For instance, in some 5-substituted thiazolidin-4-ones, the exo conformer has been found to be more stable than the endo form by approximately 3 kcal/mol. nih.gov This theoretical analysis, often corroborated by experimental data from 2D-NMR spectroscopy, is crucial for understanding how the molecule's three-dimensional shape influences its interactions with biological targets. researchgate.net

| Thiazolidinone Derivative | Computational Method | Finding | Reference |

|---|---|---|---|

| 5-substituted thiazolidin-4-ones (DKI39/DKI40) | DFT | The exo conformer is energetically more favorable than the endo conformer by ~3 kcal/mol. | nih.gov |

| (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | DFT at B3LYP | Geometry optimization was performed to determine the stable molecular structure. | ekb.eg |

| Indole-containing thiazolidinones | DFT | Calculated thermodynamic variables for synthesized compounds. | jmchemsci.com |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govmalayajournal.org For thiazolidinone derivatives, DFT calculations are used to determine the energies and spatial distributions of these orbitals. jmchemsci.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. malayajournal.orgresearchgate.netajchem-a.com These maps are invaluable for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. malayajournal.org In a typical thiazolidin-4-one structure, the oxygen atom of the carbonyl group and the sulfur atom of the ring are often regions of negative potential (nucleophilic), while the area around the amide proton can be a region of positive potential (electrophilic). researchgate.netresearchgate.net This information helps predict sites for non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding. researchgate.net

| Thiazolidinone Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | -5.83 | -2.22 | 3.61 | jmchemsci.com |

| (4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | -5.21 | -1.71 | 3.50 | jmchemsci.com |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility, stability, and interactions with the surrounding environment, such as water. tandfonline.comtandfonline.com

For thiazolidinone derivatives, MD simulations can be used to:

Assess Stability: Confirm the stability of a particular conformation (e.g., a docked pose in a protein's active site) by monitoring atomic fluctuations over nanoseconds. tandfonline.comtandfonline.comnih.gov

Explore Conformational Space: Understand how the molecule flexes and changes shape in a solution, which can be crucial for its ability to adopt the correct orientation to bind to a biological target.

Analyze Solvent Effects: Study how water molecules arrange around the solute and form hydrogen bonds, which influences the molecule's solubility and thermodynamic properties.

Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are analyzed from MD trajectories to quantify the stability and flexibility of the molecule-protein complex. nih.gov

Molecular Docking Studies with Biological Macromolecules for Understanding Potential Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govvensel.org This method is central to drug discovery for predicting the binding mode and affinity of a potential drug candidate. jocpr.com Numerous studies have employed molecular docking to investigate the interaction of thiazolidin-4-one derivatives with various biological targets, including enzymes and nuclear receptors like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). tandfonline.comvensel.orgnih.gov

The process involves placing the ligand in the active site of the protein and using a scoring function to estimate the strength of the interaction. The results can reveal key binding interactions, such as:

Hydrogen Bonds: Formed between donor/acceptor groups on the ligand (like the carbonyl oxygen or NH group of the thiazolidinone ring) and amino acid residues in the receptor.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and receptor.

π-π Stacking: Interactions between aromatic rings on the ligand and aromatic residues like tyrosine or phenylalanine in the protein.

For a molecule like 4-(1,3-Thiazolidine-4-carbonyl)morpholine, docking studies would likely show the morpholine (B109124) and thiazolidinone moieties forming key hydrogen bonds and hydrophobic contacts within a receptor's binding pocket. nih.gov

| Thiazolidinone Derivative Class | Protein Target | Key Finding/Interaction | Reference |

|---|---|---|---|

| Benzylidene thiazolidine-2,4-diones | PPARγ | Strong hydrogen bonding interactions identified in the active site. | vensel.org |

| Nitrothiophene-thiadiazole-thiazolidin-4-ones | Bacterial MUR B / H. pylori Urease | Docking confirmed suitable affinity and interactions with enzyme active sites. | nih.gov |

| 5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones | PPARγ / COX isoenzymes | Derivatives showed high binding affinity in docking studies. | nih.gov |

| Benzothiazole/benzoxazole substituted thiazolidinones | VEGFR-2 | Active compounds showed binding modes similar to known VEGFR-2 inhibitors. | jocpr.com |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. rsc.orgnih.gov These models are valuable tools in medicinal chemistry for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds. researchgate.netsemanticscholar.org

For thiazolidin-4-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.netnih.gov These studies involve:

Data Set Preparation: A series of thiazolidinone analogues with known biological activities is selected.

Molecular Alignment: The molecules are superimposed based on a common structural scaffold.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules.

Model Generation: Statistical methods are used to create a regression model linking the descriptor fields to the biological activity.

The resulting QSAR models, often visualized as contour maps, highlight which regions of the molecule are sensitive to modification. For example, a map might show that bulky (steric) groups in one position decrease activity, while electronegative (electrostatic) groups in another position increase it. nih.gov Such studies have indicated that the biological activities of thiazolidinones are often governed by a combination of lipophilic, topological, and electronic parameters. rsc.orgsemanticscholar.org

In Vitro Biological Activity and Mechanistic Investigations of 4 1,3 Thiazolidine 4 Carbonyl Morpholine

In Vitro Antimicrobial Potential of 4-(1,3-Thiazolidine-4-carbonyl)morpholine and Analogues

The thiazolidinone scaffold, a core component of 4-(1,3-Thiazolidine-4-carbonyl)morpholine, is a subject of significant interest in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial properties. orientjchem.org Various derivatives of this heterocyclic system have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. nih.gov

Evaluation Against Bacterial Strains (e.g., Gram-Positive, Gram-Negative)

Derivatives of 1,3-thiazolidin-4-one have demonstrated notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Studies on various series of these compounds have revealed that their efficacy is often influenced by the nature and position of substituents on the thiazolidinone ring. nanobioletters.com

For instance, a series of 2,3-diaryl-thiazolidin-4-ones were tested against six Gram-positive and Gram-negative bacteria, showing Minimum Inhibitory Concentrations (MIC) ranging from 0.008 to 0.24 mg/mL. mdpi.com In this particular study, S. aureus was identified as the most resistant strain, while S. Typhimurium was the most sensitive. mdpi.com Some of the most active compounds in this series demonstrated greater potency than the reference antibiotic, ampicillin, against resistant strains such as MRSA, P. aeruginosa, and E. coli. mdpi.com

Another study of novel thiazolidin-4-one derivatives reported moderate to good antimicrobial activity, with MIC values generally falling between 100–400 µg/mL against five Gram-positive and two Gram-negative bacterial strains. nih.gov The mechanism of action for some 4-thiazolidinones is suggested to be the inhibition of the bacterial enzyme MurB, which is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.gov

The following table summarizes the antibacterial activity of selected thiazolidinone analogues against various bacterial strains.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive bacteria | 8-32 | mdpi.com |

| 2,3-diaryl-thiazolidin-4-ones | Gram-negative bacteria | 15-36 | mdpi.com |

| Heteroaryl-1,3-thiazolidin-4-ones | Pseudomonas aeruginosa | Potent activity | nih.gov |

| Thiazolidin-4-one-1,3,5-triazine hybrids | S. aureus | 62.5 | nih.gov |

| Thiazolidin-4-one-1,3,5-triazine hybrids | P. aeruginosa | 7.81-62.5 | nih.gov |

Assessment of Antifungal Activity

The antifungal potential of thiazolidinone derivatives has also been extensively investigated. nih.govresearchgate.net Various synthesized compounds have shown promising activity against different fungal species, including clinically relevant yeasts like Candida albicans and molds such as Aspergillus niger. nanobioletters.comresearchgate.net

In one study, a series of 2,3-diaryl-thiazolidin-4-ones exhibited good antifungal activity, with MIC values ranging from 0.015 to 0.24 mg/mL. mdpi.com The activity of some of these compounds was comparable or even superior to the standard antifungal agents bifonazole (B1667052) and ketoconazole. mdpi.com Docking studies from this research suggested that the antifungal action of these compounds might be due to the inhibition of CYP51, a key enzyme in ergosterol (B1671047) biosynthesis. mdpi.com

Another research effort focused on synthesizing thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid and screening them for antifungal activity against Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net Furthermore, novel dehydroabietic acid derivatives containing a 1,3,4-thiadiazole-thiazolidinone moiety displayed excellent antifungal activity against Gibberella zeae, with some compounds showing 91.3% inhibition at a concentration of 50 µg/mL, which was comparable to the commercial antifungal azoxystrobin. nih.gov

The table below presents the antifungal activity of representative thiazolidinone analogues.

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| 2,3-diaryl-thiazolidin-4-ones | Various fungi | 15-240 | mdpi.com |

| Thiazolidin-4-one derivatives | C. albicans | - | nanobioletters.com |

| Dehydroabietic acid-based thiazolidinones | Gibberella zeae | <50 (91.3% inhibition) | nih.gov |

In Vitro Antineoplastic Screening and Cellular Pathway Modulation by 4-(1,3-Thiazolidine-4-carbonyl)morpholine

The thiazolidin-4-one scaffold is a well-established pharmacophore in the development of anticancer agents. nih.gov Derivatives incorporating this core structure have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, operating through diverse mechanisms of action. orientjchem.orgnih.gov

Cytotoxicity Evaluation in Diverse Cancer Cell Lines (e.g., A549, MCF-7, HepG2)

Numerous studies have documented the cytotoxic potential of thiazolidinone analogues against various human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2). nih.govnih.gov

For instance, a series of morpholine-substituted quinazoline (B50416) derivatives, which can be considered structurally related to the subject compound, were evaluated for their cytotoxic potential. nih.govrsc.org Two compounds from this series, AK-3 and AK-10, displayed significant activity. AK-3 showed IC50 values of 10.38 µM against A549 cells and 6.44 µM against MCF-7 cells. nih.govrsc.org AK-10 was even more potent, with IC50 values of 8.55 µM against A549 and 3.15 µM against MCF-7 cells. nih.govrsc.org

In another study, newly synthesized thiazolidinone derivatives demonstrated selective cytotoxicity. nih.gov One compound, referred to as TZD-7, effectively reduced the viability of HepG2 and A549 cancer cells while having minimal effect on normal HFF-1 cells. nih.gov Another compound, TZD-5, showed moderate selectivity with higher susceptibility for HepG2 cells. nih.gov Similarly, certain thiazolidine-4-one-phenylaminopyrimidine hybrids showed cytotoxic activity against chronic myeloid leukemia (K-562) cells, with IC50 values as low as 4.86 µM. nih.gov

The cytotoxic activities of selected thiazolidinone analogues are summarized in the table below.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine (B109124) substituted quinazoline (AK-3) | A549 | 10.38 | nih.govrsc.org |

| Morpholine substituted quinazoline (AK-3) | MCF-7 | 6.44 | nih.govrsc.org |

| Morpholine substituted quinazoline (AK-10) | A549 | 8.55 | nih.govrsc.org |

| Morpholine substituted quinazoline (AK-10) | MCF-7 | 3.15 | nih.govrsc.org |

| Thiazolidinone derivative (TZD-7) | HepG2 | Selective cytotoxicity | nih.gov |

| Thiazolidinone derivative (TZD-7) | A549 | Selective cytotoxicity | nih.gov |

| Thiazolidine-4-one-phenylaminopyrimidine hybrid (27b) | K-562 | 4.86 | nih.gov |

Mechanistic Studies on Cellular Apoptosis and Cell Cycle Modulation

The anticancer activity of thiazolidinone derivatives is often linked to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govnih.gov

Mechanistic studies on active morpholine-substituted quinazoline derivatives (AK-3 and AK-10) revealed that they inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.govrsc.org The primary mode of cell death induced by these compounds was found to be apoptosis. nih.govrsc.org

In a different study, carvone-thiazolidin-4-one hybrids containing a 1,2,3-triazole moiety were found to induce apoptosis in a caspase-3 dependent manner and also affect the cell cycle. nih.gov Similarly, an investigation into novel azole, azine, azepine, and pyran derivatives clubbed with a morpholinothiazolidinone hybrid showed that the most active compounds induced significant early- and late-apoptotic effects against tumor cells. nih.gov These compounds also caused cell cycle arrest in the G1 and G2 phases. nih.gov

Investigation of Protein Degradation Pathways Influenced by the Compound

Targeted protein degradation is an emerging concept in drug discovery, where small molecules induce the degradation of specific proteins. nih.gov While direct studies on 4-(1,3-Thiazolidine-4-carbonyl)morpholine's effect on protein degradation pathways are not widely available, the broader context of cellular signaling pathways influencing targeted protein degradation provides a relevant framework. Research has shown that various cell-intrinsic pathways can modulate the efficacy of targeted protein degradation. nih.gov For instance, the inhibition of certain cellular pathways can enhance the degradation of target proteins by facilitating the formation of the necessary protein-degrader-E3 ligase ternary complex, leading to increased ubiquitylation and subsequent degradation by the proteasome. nih.gov

Enzyme Inhibition/Activation Profiling by 4-(1,3-Thiazolidine-4-carbonyl)morpholine

No studies reporting the enzyme inhibition or activation profile of 4-(1,3-Thiazolidine-4-carbonyl)morpholine were identified. Research in this area has focused on other derivatives of the thiazolidin-4-one core structure.

Phosphoinositide 3-Kinase (PI3K) Inhibition Studies

There are no published studies on the Phosphoinositide 3-Kinase (PI3K) inhibitory activity of 4-(1,3-Thiazolidine-4-carbonyl)morpholine. However, research on the broader class of thiazolidinediones has shown that this core structure can exhibit PI3K inhibition. For instance, some studies have indicated that modifications at the 4-position of the thiazolidinedione ring can significantly impact the binding to the enzyme. One study on 4-iminothiazolidin-2-ones found that most modifications at this position led to poor inhibition of class I PI3K isoforms, with IC50 values often exceeding 90 μM. nih.gov Only specific amino acid-derivatized analogues showed modest inhibition in the 10–20 μM range. nih.gov This suggests that the nature of the substituent at the 4-position is critical for PI3K inhibitory activity.

Urease Enzyme Inhibition Assays

No specific data exists in the scientific literature regarding urease enzyme inhibition by 4-(1,3-Thiazolidine-4-carbonyl)morpholine. For the general class of thiazolidin-4-ones, some derivatives have been investigated as urease inhibitors. A review article reported on thiazolidine-4-one hybrids exhibiting urease inhibitory activity with IC50 values in the micromolar range, such as 0.92, 0.74, and 0.46 µM for specific compounds. nih.gov Additionally, other research has explored morpholine-containing compounds as potential urease inhibitors, with some showing IC50 values as low as 3.80–5.77 µM. researchgate.net

Receptor Binding and Selectivity Profiling (e.g., PPARγ, EGFR)

There is no available research on the receptor binding and selectivity profile of 4-(1,3-Thiazolidine-4-carbonyl)morpholine for any receptor, including Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Epidermal Growth Factor Receptor (EGFR).

The thiazolidinedione scaffold, a related structure, is well-known for its interaction with PPARγ. nih.govnih.gov Molecules containing this core are recognized as potent PPARγ agonists, which is the basis for their use as antidiabetic drugs. nih.govnih.gov Studies have shown that these compounds act as agonists, and their anticancer effects in certain cell lines are believed to operate through the PPARγ pathway. nih.gov

Regarding EGFR, some quinazoline-based thiazolidin-4-one derivatives have been evaluated as inhibitors, showing IC50 values against cancer cell lines like MCF-7 and A549 in the low micromolar range. nih.gov

Antioxidant Activity Evaluation of 4-(1,3-Thiazolidine-4-carbonyl)morpholine Derivatives

No studies have been published that evaluate the antioxidant activity of 4-(1,3-Thiazolidine-4-carbonyl)morpholine or its direct derivatives.

However, the antioxidant potential of the broader thiazolidine-4-one and thiazolidine-4-carboxylic acid classes is widely documented. researchgate.netresearchgate.netzu.ac.aenih.govnanobioletters.comnih.govnih.gov Various derivatives have been assessed using assays such as DPPH radical scavenging, ABTS radical scavenging, ferric reducing antioxidant power (FRAP), and phosphomolybdenum methods. nih.govnih.govresearchgate.net The antioxidant capacity has been found to be highly dependent on the nature and position of substituents on the core ring structure. researchgate.net For example, studies on certain thiazolidine-4-carboxylic acid derivatives have reported significant antioxidant activity, with some compounds showing EC50 values comparable to that of ascorbic acid. zu.ac.ae

Exploration of 4-(1,3-Thiazolidine-4-carbonyl)morpholine as a Chemical Probe for Target Identification

There is no information available in the scientific literature regarding the use of 4-(1,3-Thiazolidine-4-carbonyl)morpholine as a chemical probe for target identification. The development of a chemical probe typically involves designing molecules with specific functionalities, such as photoactivatable groups or clickable tags (e.g., alkynes), to allow for covalent cross-linking to and subsequent identification of protein targets. Computational methods, such as molecular docking and screening via platforms like SwissADME, are also employed to predict potential biological targets for novel compounds based on their structure. mdpi.com These approaches have been applied to the general class of thiazolidin-4-ones to explore their potential biological targets, but not to the specific compound . mdpi.com

Future Research Directions and Potential Applications of 4 1,3 Thiazolidine 4 Carbonyl Morpholine

Development of Novel Synthetic Routes for Enhanced Scalability and Efficiency

The future synthesis of 4-(1,3-thiazolidine-4-carbonyl)morpholine and its derivatives will likely focus on developing more scalable, efficient, and environmentally friendly methods. Traditional multi-step syntheses, while effective at the lab scale, often face challenges in large-scale production due to factors like harsh reaction conditions, low yields, and the use of hazardous reagents.

Future research should prioritize the following synthetic strategies:

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to synthesize complex molecules like thiazolidine-morpholine hybrids in a single step from three or more starting materials. nih.gov This strategy enhances atom economy, reduces waste, and simplifies purification processes. nih.gov A potential one-pot, three-component reaction could involve an amine, an aldehyde, and a mercaptoacetic acid derivative to construct the thiazolidin-4-one core. nih.govresearchgate.net

Green Chemistry Approaches: The use of greener pathways can address environmental and cost issues associated with traditional synthesis. nih.gov This includes employing water as a solvent, using nanoparticle catalysts (e.g., MgO nanoparticles), and utilizing microwave or ultrasound-assisted synthesis to accelerate reactions and improve yields. nih.gov

Flow Chemistry: Continuous flow synthesis can offer significant advantages for scalability, providing better control over reaction parameters, improving safety, and allowing for easier automation compared to batch processes.

Table 1: Comparison of Synthetic Strategies for Thiazolidin-4-one Synthesis

| Synthetic Strategy | Advantages | Disadvantages | References |

| Conventional Multi-step Synthesis | Well-established procedures | Lower yields, harsh conditions, more waste | mdpi.com |

| Multicomponent Reactions (MCRs) | High atom economy, fewer steps, simplified purification | Requires careful optimization of reaction conditions | nih.gov |

| Green Chemistry Methods | Environmentally friendly, reduced cost, improved safety | Catalyst recovery can be challenging | nih.govnih.gov |

| Flow Chemistry | High scalability, precise control, enhanced safety | Higher initial equipment cost |

Advanced Computational Approaches for Rational Design of Novel Analogues

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel analogues of 4-(1,3-thiazolidine-4-carbonyl)morpholine with improved activity and selectivity. These in silico methods can predict the binding affinity of designed molecules to specific biological targets, thereby reducing the time and cost associated with synthesizing and screening large numbers of compounds.

Key computational approaches for future research include:

Molecular Docking: This technique simulates the interaction between a ligand (the thiazolidine-morpholine analogue) and a biological target (e.g., an enzyme or receptor). Docking studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. eurjchem.comdntb.gov.ua For instance, docking has been used to identify potential targets for other thiazolidinone derivatives, such as Enoyl-ACP reductase. eurjchem.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how different structural modifications affect activity, QSAR can guide the design of more potent analogues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of the binding interactions predicted by molecular docking. mdpi.com

Virtual Screening: Large chemical databases can be screened computationally to identify new molecules with the desired thiazolidine-morpholine scaffold that are likely to be active against a specific target. researchgate.net

Comprehensive In Vitro Mechanistic Studies to Elucidate Molecular Targets

While in silico methods can predict potential targets, comprehensive in vitro studies are essential to confirm these predictions and elucidate the precise mechanism of action of 4-(1,3-thiazolidine-4-carbonyl)morpholine and its analogues. Thiazolidin-4-one derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple molecular targets. mdpi.commdpi.commdpi.com

Future mechanistic studies should involve:

Enzyme Inhibition Assays: Based on computational predictions, specific enzyme assays can be performed to determine if the compounds act as inhibitors. For example, thiazolidinone derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and neuraminidase. nih.govnih.gov

Cell-Based Assays: These assays can evaluate the effect of the compounds on various cellular processes, such as cell proliferation, apoptosis, and biofilm formation. mdpi.comnih.gov For example, studies on other thiazolidinones have shown they can inhibit the proliferation of cancer cell lines and disrupt bacterial biofilms. nih.govmdpi.comnih.gov

Target Identification and Validation: Advanced techniques like chemical proteomics and thermal shift assays can be employed to identify the direct molecular targets of the compounds within the cell.

Table 2: Potential Biological Activities and Targets for Thiazolidin-4-one Derivatives

| Biological Activity | Potential Molecular Target(s) | References |

| Antimicrobial | Enoyl-ACP reductase, YycG histidine kinase | eurjchem.comnih.gov |

| Anticancer | Various kinases, tubulin, EGFR | nih.govresearchgate.net |

| Anti-inflammatory | Cyclooxygenase (COX), NF-κB | researchgate.netnih.gov |

| Antiviral | Neuraminidase | nih.gov |

| Antidiabetic | α-glucosidase, α-amylase, PTP1B, DPP4 | mdpi.com |

Exploration of 4-(1,3-Thiazolidine-4-carbonyl)morpholine as a Versatile Chemical Building Block for Complex Architectures

Beyond its potential as a bioactive molecule, the 4-(1,3-thiazolidine-4-carbonyl)morpholine scaffold can serve as a versatile building block for the synthesis of more complex chemical architectures. The thiazolidine (B150603) ring is susceptible to modification at several positions, allowing for the introduction of diverse functional groups and the construction of novel heterocyclic systems. mdpi.commdpi.com

Future research in this area could focus on:

Functionalization of the Thiazolidine Ring: The nitrogen atom at position 3 and the methylene (B1212753) group at position 5 are common sites for chemical modification. mdpi.com For example, Knoevenagel condensation at the 5-position can introduce arylidene substituents, a common feature in many biologically active thiazolidin-4-ones. researchgate.netump.edu.pl

Synthesis of Fused Heterocyclic Systems: The thiazolidine ring can be used as a starting material to construct fused bicyclic or polycyclic systems, such as thiopyrano[2,3-d]thiazoles. researchgate.netump.edu.pl

Scaffold for Combinatorial Libraries: The modifiable nature of the scaffold makes it an ideal candidate for the creation of combinatorial libraries of diverse compounds for high-throughput screening and drug discovery. scilit.com

Opportunities for Interdisciplinary Research and Collaborative Initiatives on Thiazolidine-Morpholine Hybrids

The exploration of thiazolidine-morpholine hybrids provides fertile ground for interdisciplinary research, bridging the fields of organic synthesis, medicinal chemistry, computational biology, and pharmacology. nih.gov The multifaceted nature of these compounds, from their synthesis to their biological evaluation, necessitates a collaborative approach.

Key opportunities for collaboration include:

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can accelerate the translation of promising lead compounds into clinical candidates.

Integration of Computational and Experimental Approaches: A close collaboration between computational chemists and experimental biologists is crucial for an effective drug design and discovery pipeline. Computational predictions can guide experimental work, while experimental results can be used to refine and validate computational models.

Multi-target Drug Design: Given that thiazolidinones often exhibit activity against multiple targets, interdisciplinary teams can explore their potential in developing multi-target drugs for complex diseases like cancer or neurodegenerative disorders. mdpi.com

By fostering such collaborative initiatives, the scientific community can fully unlock the therapeutic potential of 4-(1,3-thiazolidine-4-carbonyl)morpholine and related hybrid structures.

Q & A

Q. What are the recommended synthetic routes for 4-(1,3-Thiazolidine-4-carbonyl)morpholine, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves coupling a thiazolidine derivative with morpholine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane. Critical parameters include:

- Temperature : Maintain 0–4°C during activation to minimize side reactions.

- Protecting Groups : Use Fmoc-protected intermediates (e.g., Fmoc-L-Thz(Dmp)-OH) to prevent aggregation and improve solubility .

- Solvent Choice : Polar aprotic solvents enhance reactivity, but post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is often required .

Q. Which spectroscopic techniques are most effective for characterizing 4-(1,3-Thiazolidine-4-carbonyl)morpholine?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the thiazolidine ring (δ ~4.5–5.5 ppm for CH-S) and morpholine carbonyl (δ ~165–170 ppm). Multiplicity analysis resolves overlapping signals in derivatives .

- Mass Spectrometry : Q-TOF-MS provides exact mass verification (e.g., observed m/z 491.56 for Fmoc-L-Thz(Dmp)-OH derivatives) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thiazolidine C-S vibrations (~1180 cm⁻¹) .

Advanced Research Questions

Q. How can conformational dynamics of 4-(1,3-Thiazolidine-4-carbonyl)morpholine influence its biological interactions?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to identify dominant conformers and hydrogen-bonding networks (e.g., C–H···O interactions observed in morpholine derivatives under ambient conditions) .

- Molecular Dynamics (MD) Simulations : Simulate solvated systems to study flexibility of the thiazolidine-morpholine linker. Parameters like torsional angles (e.g., N–C–C–O) correlate with aggregation propensity .

Q. What structural changes occur in 4-(1,3-Thiazolidine-4-carbonyl)morpholine under high-pressure conditions?

- Methodological Answer :

- High-Pressure Raman Spectroscopy : Monitor vibrational modes (e.g., C–H stretches at 2980–3145 cm⁻¹) to detect phase transitions. Discontinuities in dω/dp plots at ~0.7–2.5 GPa suggest conformational rearrangements or crystal lattice distortions .

- Complementary Techniques : Pair with X-ray diffraction (XRD) to correlate spectral shifts with unit-cell parameter changes. Dielectric spectroscopy can further probe dipole reorientation under pressure .

Q. How can spectrophotometric methods be validated for quantifying 4-(1,3-Thiazolidine-4-carbonyl)morpholine in biological matrices?

- Methodological Answer :

- Validation Parameters :

- Linearity : Use serial dilutions (e.g., 1–50 µg/mL) with R² ≥0.98.

- Accuracy/Precision : Spike-and-recovery tests in matrices (e.g., serum) with ≤15% RSD.

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

- Challenges : Address matrix interference using solid-phase extraction (C18 cartridges) or derivatization to enhance UV absorbance .

Data Contradictions and Recommendations

- Spectral Assignments : reports C–H stretching modes at 2980–3145 cm⁻¹, while notes C–S vibrations at ~1180 cm⁻¹. Cross-validate assignments with computational chemistry (e.g., DFT calculations) to resolve ambiguities.

- Synthetic Yields : Variability in yields (e.g., 70–97% in vs. 85–90% in ) may arise from solvent purity or coupling agent efficiency. Standardize reagent sources and reaction monitoring (e.g., TLC) for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.